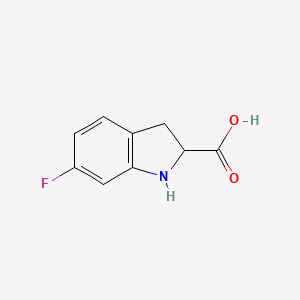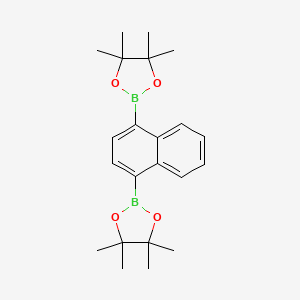
1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and iodo substitution on a benzene ring, along with a cyclopropoxyethoxybenzyl group. Its molecular formula is C18H18ClIO2, and it has a molecular weight of approximately 432.69 g/mol .
Preparation Methods
The synthesis of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-iodophenol and 4-(2-cyclopropoxyethoxy)benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate (KMnO4) and reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response. The exact pathways depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromo-1-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)benzene and 4-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)phenol share structural similarities.
Uniqueness: The presence of both chloro and iodo groups on the benzene ring, along with the cyclopropoxyethoxybenzyl group, gives it unique chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C18H18ClIO2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
1-chloro-2-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]-4-iodobenzene |
InChI |
InChI=1S/C18H18ClIO2/c19-18-8-3-15(20)12-14(18)11-13-1-4-16(5-2-13)21-9-10-22-17-6-7-17/h1-5,8,12,17H,6-7,9-11H2 |
InChI Key |
CTYLJKCSPCSNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)

![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12330814.png)
![Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester](/img/structure/B12330817.png)

![5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)

![1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-](/img/structure/B12330855.png)




![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B12330875.png)
